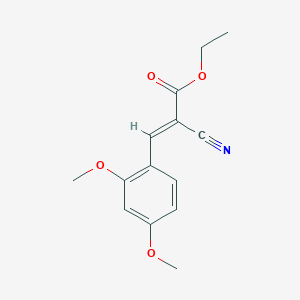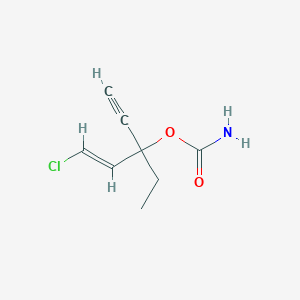![molecular formula C13H16N2 B12010544 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12010544.png)
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a complex organic compound with the molecular formula C13H16N2 It is a derivative of azepinoindole, characterized by a hexahydroazepine ring fused to an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate can then undergo further reactions to yield the desired azepinoindole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other reducible groups within the molecule.
Substitution: This can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce halogenated compounds.
科学的研究の応用
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: Its applications are more limited but could include use in the synthesis of specialized materials or chemicals.
作用機序
The mechanism of action of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit nicotinic acetylcholine receptors (nAChRs) by non-competitive mechanisms . This inhibition can affect neurotransmission and has implications for treating neurological disorders.
類似化合物との比較
Similar Compounds
- 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole
- 6-Methyl-6H-indolo(2,3-b)quinoxaline
- Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate
Uniqueness
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its hexahydroazepine ring fused to an indole structure distinguishes it from other similar compounds, potentially offering unique pharmacological properties .
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-methyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13-11(9-15)10-5-2-3-6-12(10)14-13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChIキー |
WGVSPPPAPBTTFU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C(C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)
